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Compound of Interest

Compound Name: 4'-Azido-3'-deoxythymidine

CAS No.: 130108-82-6

Cat. No.: B12789648

Get Quote

Structural Identity & Chemical Properties[1][2]
The molecule 4'-Azido-3'-deoxythymidine combines two critical modifications on the

thymidine scaffold: the removal of the 3'-hydroxyl group (characteristic of classic chain

terminators like AZT) and the introduction of an azido (-N3) group at the 4'-position.

Structural Comparison
To understand the properties of 4'-Azido-3'-deoxythymidine, it must be contrasted with its

functional relatives:
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Feature
4'-Azido-3'-

deoxythymidine

(Target)
AZT (Zidovudine)

ADRT (4'-

Azidothymidine)

IUPAC Name

1-(4-Azido-2,3-

dideoxy-β-D-

ribofuranosyl)thymine

1-(3-Azido-2,3-

dideoxy-β-D-

ribofuranosyl)thymine

1-(4-Azido-2-deoxy-β-

D-

ribofuranosyl)thymine

3'-Position Deoxygenated (-H) Azido (-N3) Hydroxyl (-OH)

4'-Position Azido (-N3) Hydrogen (-H) Azido (-N3)

Chain Termination
Obligate (Lacks 3'-

OH)

Obligate (Blocked by

3'-N3)

Delayed/Steric

(Retains 3'-OH)

Primary Utility
SAR Probe /

Theoretical Inhibitor

HIV Therapeutic (First

Gen)

HIV/HCV Research

(Second Gen)

Physicochemical Properties (Calculated)
Molecular Formula:

(Note: One less oxygen than ADRT).

Molecular Weight: ~251.24 g/mol .

Solubility: Predicted lower water solubility than Thymidine due to double lipophilic

modifications (3'-deoxy and 4'-azido).

Stability: The 4'-azido group is generally stable under physiological pH but sensitive to strong

reducing agents (e.g., DTT, phosphines) which reduce it to an amine.

Mechanism of Action & Pharmacology
The antiviral efficacy of nucleoside analogs depends on three steps: Cellular Uptake,

Intracellular Phosphorylation, and Target Inhibition.

Intracellular Phosphorylation (The Activation
Bottleneck)
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For 4'-Azido-3'-deoxythymidine to function, it must be triphosphorylated.

Kinase Recognition: Thymidine Kinase 1 (TK1) is highly specific for the 3'-hydroxyl group.

AZT: Accepted by TK1 despite the 3'-N3 substitution.

ADRT (4'-N3, 3'-OH): Accepted by TK1 because the 3'-OH is preserved.

4'-Azido-3'-deoxythymidine:Likely Poor Substrate. The simultaneous absence of the 3'-

OH and steric bulk at the 4'-position often drastically reduces affinity for TK1, making this

specific analog less potent than ADRT or AZT in cellular assays.

Mechanism of Reverse Transcriptase (RT) Inhibition
Assuming the triphosphate (TP) is formed:

Binding: The analog competes with dTTP for the HIV-RT active site.

Incorporation: The 4'-azido group occupies a hydrophobic pocket near the polymerase active

site.

Termination:

Since 4'-Azido-3'-deoxythymidine lacks a 3'-OH, it acts as an obligate chain terminator.

Once incorporated, no further nucleotides can be added.

Contrast with ADRT: ADRT retains the 3'-OH but causes termination due to the steric clash

of the 4'-azido group with the enzyme translocation machinery (Delayed Chain

Termination).

Resistance Profile
4'-substituted nucleosides often retain activity against AZT-resistant strains (e.g., those with

Thymidine Analog Mutations or TAMs). The 4'-azido group alters the sugar pucker (favoring

C3'-endo), which can evade excision mechanisms used by resistant RT enzymes.

Experimental Protocols
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Chemical Synthesis of 4'-Azido Nucleosides
Synthesizing 4'-azido-3'-deoxythymidine requires constructing the 4'-quaternary center.

Methodology: 4'-Azidation via Iodocyclization Route

Step 1: Precursor Preparation. Start with 3'-deoxythymidine (d4T precursor).

Step 2: 4',5'-Unsaturation. Eliminate the 5'-hydroxyl to form the exocyclic methylene.

Step 3: Iodocyclization. Treat with Iodine (

) and base to form a bicyclic intermediate, installing the 4'-iodo group.

Step 4: Azide Displacement. React with Lithium Azide (

) or Sodium Azide (

) in DMF/HMPA. The azide displaces the iodide (or activates the position via radical
mechanism if using radical azide sources).

Step 5: Deprotection. Remove benzoyl/acetyl protecting groups.

Self-Validating Check:

NMR Verification: The H-4' proton signal will disappear in the 1H NMR. A new carbon signal

for the quaternary C-4' will appear in 13C NMR (~95-100 ppm).

IR Spectroscopy: Look for the characteristic Azide stretch peak at ~2100 cm⁻¹.

In Vitro RT Inhibition Assay
To verify the potency of the synthesized analog:

Reagents: Recombinant HIV-1 RT, Poly(rA)·oligo(dT) template/primer, [³H]-dTTP, and the

test compound (TP form).

Reaction: Incubate RT + Template + [³H]-dTTP + Inhibitor (0.01 - 100 µM) at 37°C for 30

mins.
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Filtration: Spot reaction onto DE81 filter paper. Wash with phosphate buffer to remove

unincorporated nucleotides.

Quantification: Scintillation counting.

Analysis: Plot % Activity vs. Log[Concentration] to determine

.

Visualization: Metabolic Activation Pathway
The following diagram illustrates the critical divergence in activation pathways between

standard AZT, the functional ADRT, and the theoretical 4'-Azido-3'-deoxythymidine (Target).
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Figure 1: Comparative metabolic activation pathways. Note the predicted bottleneck for the

target molecule (Red) at the initial phosphorylation step due to the lack of the 3'-hydroxyl

recognition element required by Thymidine Kinase 1, unlike ADRT (Green) or AZT (Blue).

Comparative Data Summary
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The table below synthesizes data from studies on AZT and 4'-substituted thymidine analogs

(ADRT).

Property AZT (Reference)
ADRT (4'-Azido-2'-
deoxy)

4'-Azido-3'-deoxy
(Target)

Kinase Efficiency (

)
2.5 µM (TK1) ~5.2 µM (TK1) >100 µM (Predicted)

Half-Life (

)
0.5 - 3 hrs (Plasma)

3 - 6 hrs (Intracellular

TP)
Unknown

Antiviral 0.001 - 0.05 µM 0.1 - 0.5 µM
Likely > 10 µM

(Inactive)

Toxicity (

)

Bone Marrow

Suppression
Lower Cytotoxicity Unknown

Resistance
High (TAMs, M41L,

T215Y)
Active against TAMs

Likely Active if TP

formed

Key Insight: The "Target" molecule (4'-Azido-3'-deoxythymidine) is chemically feasible but

pharmacologically inferior to ADRT because the 3'-hydroxyl group is essential for efficient

phosphorylation by cellular kinases when the 4'-position is modified.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2342059/
https://pubmed.ncbi.nlm.nih.gov/2342059/
https://www.benchchem.com/product/b12789648?utm_src=pdf-custom-synthesis#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/2342059/
https://pubmed.ncbi.nlm.nih.gov/2342059/
https://www.benchchem.com/product/b12789648/docs#technical-guide-4-azido-3-deoxythymidine-4-substituted-nucleoside-analogs
https://www.benchchem.com/product/b12789648/docs#technical-guide-4-azido-3-deoxythymidine-4-substituted-nucleoside-analogs
https://www.benchchem.com/product/b12789648/docs#technical-guide-4-azido-3-deoxythymidine-4-substituted-nucleoside-analogs
https://www.benchchem.com/product/b12789648/docs#technical-guide-4-azido-3-deoxythymidine-4-substituted-nucleoside-analogs
https://www.benchchem.com/product/b12789648?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12789648?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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